molecular formula C9H13NO5S B2385763 methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate CAS No. 1219547-73-5

methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate

Cat. No.: B2385763
CAS No.: 1219547-73-5
M. Wt: 247.27
InChI Key: SELGYHIWYDQVHL-UHFFFAOYSA-N
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Description

Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate is an organic compound that features a furan ring, a sulfonamide group, and an ester functional group

Safety and Hazards

The safety information for “Methyl 2-(Methylsulfonamido)phenylacetate”, a related compound, indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate typically involves the reaction of furan-2-ylmethylamine with methyl 2-bromoacetate in the presence of a base, followed by sulfonation with a suitable sulfonyl chloride. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or sodium hydride are used to deprotonate the amine.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)ethanol.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring but lacks the sulfonamide and ester groups.

    Methyl 2-(N-(furan-2-ylmethyl)amino)acetate: Similar structure but without the sulfonamide group.

    N-(Furan-2-ylmethyl)sulfonamide: Contains the sulfonamide group but lacks the ester functionality.

Uniqueness

Methyl 2-(N-(furan-2-ylmethyl)methylsulfonamido)acetate is unique due to the combination of the furan ring, sulfonamide group, and ester functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-[furan-2-ylmethyl(methylsulfonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-14-9(11)7-10(16(2,12)13)6-8-4-3-5-15-8/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELGYHIWYDQVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CO1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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